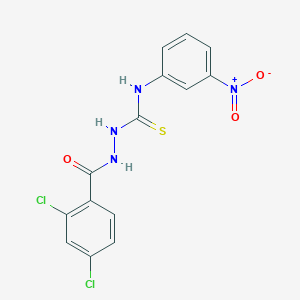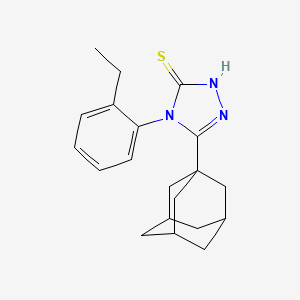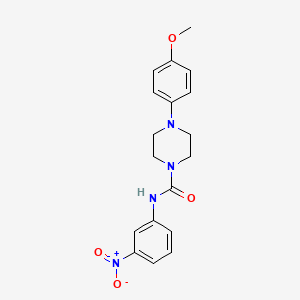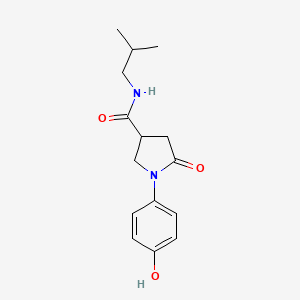![molecular formula C17H19N3O5 B4120567 N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4120567.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea
描述
N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea, commonly known as DENU, is a chemical compound that has been extensively studied for its potential use in scientific research. DENU is a urea derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用机制
The mechanism of action of DENU is thought to involve inhibition of PKC activity through binding to the enzyme's regulatory domain. This binding prevents the activation of PKC by second messenger molecules such as diacylglycerol and calcium ions, leading to a decrease in downstream signaling events. Additionally, DENU has been shown to inhibit the activity of other enzymes such as cyclic AMP-dependent protein kinase and protein kinase A, although the mechanism of this inhibition is not well understood.
Biochemical and physiological effects:
DENU has been shown to exhibit a variety of biochemical and physiological effects, including inhibition of cell proliferation and migration, induction of apoptosis, and modulation of insulin signaling pathways. Additionally, DENU has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for a range of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using DENU in lab experiments is its specificity for PKC inhibition, which allows for the study of the specific effects of PKC activity on cellular signaling pathways. Additionally, DENU has been shown to be relatively non-toxic and well-tolerated in animal models, making it a safe and effective tool for in vivo studies. However, one limitation of using DENU is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for research involving DENU. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of DENU. Additionally, DENU and related compounds may have potential as therapeutic agents for a range of diseases, including cancer and inflammatory disorders. Finally, further studies are needed to elucidate the precise mechanism of action of DENU and its effects on cellular signaling pathways.
科学研究应用
DENU has been used in a variety of scientific research applications, including studies of protein kinase C (PKC) and its role in cellular signaling pathways. DENU has been shown to inhibit PKC activity in vitro, making it a valuable tool for studying the function of this important enzyme. Additionally, DENU has been used in studies of the role of PKC in cancer cell proliferation and migration, as well as in studies of the effects of PKC inhibition on insulin signaling pathways.
属性
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-11(12-4-9-15(24-2)16(10-12)25-3)18-17(21)19-13-5-7-14(8-6-13)20(22)23/h4-11H,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNMVKACQMGQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,4-Dimethoxyphenyl)ethyl]-3-(4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-chlorobenzyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4120486.png)


![ethyl 2-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4120505.png)


![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4120527.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methoxyphenyl)urea](/img/structure/B4120532.png)
![N-1,3-benzodioxol-5-yl-2-[(4-butylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4120545.png)
![methyl 5-methyl-2-{[(2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazino)carbonothioyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4120556.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-ethoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4120580.png)
![6-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B4120583.png)